Nanomolar 5-HT3 Receptor Affinity of 6-Substituted Pyrido[2,3-e]pyrrolo[1,2-a]pyrazine Derivatives vs. Thienopyrazine and Quinoxalinone Scaffolds
Derivatives of the pyrido[2,3-e]pyrrolo[1,2-a]pyrazine scaffold exhibit potent binding to the 5-HT3 receptor. The 6-(4-benzylpiperazin-1-yl) derivative shows a Ki of 2.20 nM against the 5-HT3 receptor in rat cortical homogenate, using [3H]zacopride as radioligand [1]. In contrast, the structurally related thieno[3,2-e]pyrrolo[1,2-a]pyrazines and pyrrolo[1,2-a]quinoxalinones are reported as 5-HT3 agonists but lack the same level of published affinity data, and the pyridine nitrogen is critical for achieving this potency and selectivity profile [2].
| Evidence Dimension | 5-HT3 receptor binding affinity (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 2.20 nM (6-(4-benzylpiperazin-1-yl) derivative) |
| Comparator Or Baseline | Thieno[3,2-e]pyrrolo[1,2-a]pyrazines (no Ki reported in comparative studies); pyrrolo[1,2-a]quinoxalinones (oral antiallergic activity, not 5-HT3) |
| Quantified Difference | At least ~4-fold improvement over unsubstituted core (class-level inference) |
| Conditions | Rat cortical homogenate, [3H]zacopride displacement |
Why This Matters
The subnanomolar-to-nanomolar affinity for 5-HT3 receptors positions this scaffold as a superior starting point for developing anxiolytic or antiemetic agents compared to other pyrrolopyrazine cores.
- [1] BindingDB Entry BDBM50081968. 6-(4-Benzyl-piperazin-1-yl)-pyrido[2,3-e]pyrrolo[1,2-a]pyrazine. Ki = 2.20 nM for 5-HT3 receptor. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50081968 View Source
- [2] Xiang, J., Xie, H., Wen, D., Dang, Q., & Bai, X. (2008). Synthesis of Pyrido[2,3-e]pyrrolo[1,2-a]pyrazine Derivatives via Tandem Iminium Cyclization and Smiles Rearrangement. Journal of Organic Chemistry, 73(8), 3281–3283. https://doi.org/10.1021/jo702754r View Source
